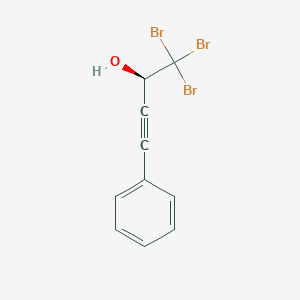![molecular formula C11H21N3O B12526761 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- CAS No. 824939-01-7](/img/structure/B12526761.png)
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- typically involves the reaction of piperazine with an appropriate aldehyde under controlled conditions. One common method is the reductive amination of piperazine with cyclohexanone, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-Piperazinecarboxylic acid, 4-[(1S,2S)-2-aminocyclohexyl]-
Reduction: 1-Piperazinecarbinol, 4-[(1S,2S)-2-aminocyclohexyl]-
Substitution: Various N-substituted piperazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazinecarboxaldehyde: A simpler analog without the cyclohexyl group, used in similar synthetic applications.
4-(2-Hydroxyethyl)-1-piperazinecarboxaldehyde: Contains a hydroxyethyl group instead of the aminocyclohexyl group, used in the synthesis of different derivatives.
Uniqueness
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is unique due to the presence of the aminocyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its potential in medicinal chemistry.
Propriétés
Numéro CAS |
824939-01-7 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-[(1S,2S)-2-aminocyclohexyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O/c12-10-3-1-2-4-11(10)14-7-5-13(9-15)6-8-14/h9-11H,1-8,12H2/t10-,11-/m0/s1 |
Clé InChI |
PQBVLYKAWDNWNX-QWRGUYRKSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N)N2CCN(CC2)C=O |
SMILES canonique |
C1CCC(C(C1)N)N2CCN(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






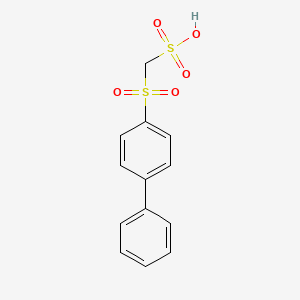
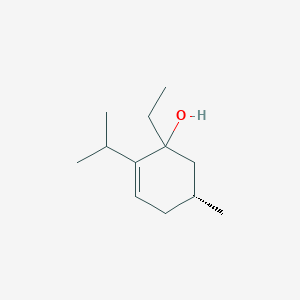
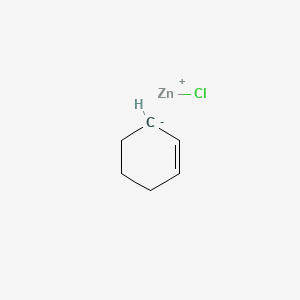
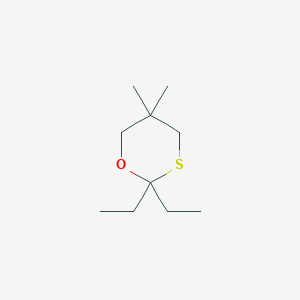
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
boranyl](/img/structure/B12526724.png)
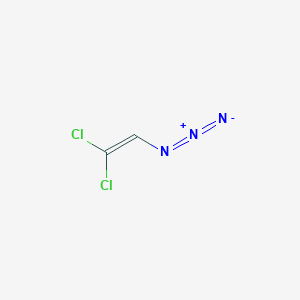
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
